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Introduction
Cevimeline, commercially known as Evoxac, is a cholinergic agent that acts as an agonist at

muscarinic acetylcholine receptors.[1][2] Specifically, it has a high affinity for M1 and M3

receptors, which are prevalent in exocrine glands such as the salivary glands.[1][2][3][4] The

activation of M3 receptors on acinar cells in the salivary glands is the primary mechanism by

which cevimeline stimulates saliva production.[2][3][4] This makes trans-cevimeline a valuable

pharmacological tool in preclinical research, particularly in rat models, for studying salivary

gland physiology, modeling diseases like Sjögren's syndrome, and evaluating potential new

sialogogues. These application notes provide detailed protocols for using trans-cevimeline to

induce and quantify salivation in rats.

Mechanism of Action: M3 Receptor Signaling
Pathway
Cevimeline stimulates salivation by activating the M3 muscarinic acetylcholine receptors on

salivary gland acinar cells.[1][5][6][7] This activation initiates a G-protein coupled receptor

(GPCR) signaling cascade. The M3 receptor is coupled to a Gq protein, which in turn activates

the enzyme phospholipase C (PLC).[3][7] PLC catalyzes the hydrolysis of phosphatidylinositol

4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the
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endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5] The

resulting increase in cytosolic Ca2+ concentration is a critical step that facilitates the fusion of

saliva-containing vesicles with the apical membrane of the acinar cells, leading to the secretion

of saliva into the ductal system.[3]

Cell Membrane Cytoplasm

trans-Cevimeline M3 ReceptorBinds Gq ProteinActivates Phospholipase CActivates PIP2Hydrolyzes IP3Produces Endoplasmic Reticulum

Binds to
Receptor on Ca²⁺ ReleaseTriggers Saliva SecretionInduces

Click to download full resolution via product page

Caption: M3 muscarinic receptor signaling pathway for salivation.

Experimental Protocols
The following protocols provide a framework for inducing and measuring salivation in rats using

trans-cevimeline.

Species: Rat

Strain: Wistar or Sprague-Dawley are commonly used.

Health Status: Use healthy animals with no pre-existing conditions that could affect salivary

function.

Acclimation: Allow animals to acclimate to the housing facility for at least one week before

the experiment.

Housing: House rats in a controlled environment with a 12-hour light/dark cycle and provide

ad libitum access to food and water. Note that animals should not be allowed to eat or drink

for at least 10 minutes prior to saliva collection to ensure the oral cavity is clear.[8]

trans-Cevimeline hydrochloride

Sterile 0.9% saline solution
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Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

Pre-weighed cotton balls or swabs (e.g., Salivette®)[8]

Microcentrifuge tubes

Precision balance (readable to 0.1 mg)

Pipettes

Forceps

Preparation: Dissolve trans-cevimeline hydrochloride in sterile 0.9% saline to the desired

concentration. Ensure the solution is clear and free of particulates.

Dosage: Effective doses for inducing salivation in rats typically range from 3 to 30 mg/kg.[9]

[10][11] A dose of 80 µmol/kg has also been shown to be effective.[12] The optimal dose

should be determined in pilot studies.

Administration Route:

Intraperitoneal (i.p.) Injection: This is a common and effective route for systemic

administration.[12][13]

Intraduodenal (i.d.) Administration: This route has been used to demonstrate dose-

dependent increases in salivation.[9][10][11]

Oral Gavage (p.o.): While less common in acute salivation studies, this route mimics

clinical use. Doses of 30 and 100 mg/kg have been tested for effects on the central

nervous system.[11]

Intravenous (i.v.) Injection: Allows for rapid delivery and precise control over plasma

concentrations.[9]

Anesthesia: Anesthetize the rat according to your institution's approved protocol. Note that

anesthesia can reduce baseline salivary flow.
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Baseline Measurement: Before administering cevimeline, collect a baseline saliva sample to

account for any spontaneous secretion.

Cevimeline Administration: Administer the prepared cevimeline solution via the chosen route.

Saliva Collection:

Method: The absorbent swab method is widely used. Place a pre-weighed, sterile cotton

ball or swab into the rat's oral cavity, typically under the tongue where saliva pools.[8]

Duration: Leave the swab in place for a defined period (e.g., 5, 10, or 20 minutes). Saliva

secretion typically begins within 10 minutes of cevimeline administration and peaks around

20 minutes.[9]

Procedure: Use forceps to carefully remove the saturated swab and immediately place it

into a pre-weighed, sealed microcentrifuge tube to prevent evaporation.

Quantification:

Weigh the tube containing the wet swab.

Calculate the weight of the collected saliva by subtracting the initial weight of the tube and

dry swab from the final weight.

The salivary flow rate can be expressed as mg of saliva per minute (mg/min).
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Caption: Experimental workflow for cevimeline-induced salivation.
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Data Presentation
Quantitative data from studies using cevimeline to induce salivation in rats are summarized

below.

Table 1: Effective Doses of Cevimeline for Inducing Salivation in Rats

Dose Range
Administration
Route

Animal Model Key Findings Reference

3 - 30 mg/kg
Intraduodenal

(i.d.)

Normal rats,

mice, and X-

irradiated rats

Dose-dependent

increase in saliva

secretion.

[9][10]

10 - 30 mg/kg
Intraduodenal

(i.d.)

Normal and

irradiated rats

Minimum

effective dose for

sialagogic effects

was 10 mg/kg.

[11]

80 µmol/kg
Intraperitoneal

(i.p.)
Anesthetized rats

Showed a slower

onset but longer

duration of

salivation

compared to

pilocarpine.

[12]

1 - 10 mg/kg Intravenous (i.v.) Rats

Produced

parallel dose-

response curves

to pilocarpine,

though was 25-

fold less potent.

[9]

Table 2: Comparative Effects of Cevimeline and Pilocarpine in Rats
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Parameter Cevimeline Pilocarpine Reference

Potency

25-fold less potent

than pilocarpine when

administered i.v.

Higher potency [9]

Onset of Action
Slower onset of

activation.
Faster onset [12]

Duration of Action

1.4- to 1.8-fold longer

duration of salivation

(i.d. administration).

Shorter duration [9]

CNS Side Effects

Can cause

hypothermia at high

oral doses (30-100

mg/kg).

No effect on body

temperature at tested

doses (0.4-4 mg/kg

p.o.).

[11]

Thirst Sensation

Does not induce water

intake when injected

intraperitoneally.

Induces thirst

sensation via central

pathways.

[13]

Conclusion
trans-Cevimeline is a potent and effective sialogogue in rat models. By acting as a specific

agonist for M1 and M3 muscarinic receptors, it provides a reliable method for stimulating

salivary secretion. The protocols outlined in these notes offer a standardized approach for

researchers to investigate salivary gland function and dysfunction. When designing

experiments, it is crucial to consider the dose, administration route, and comparative

pharmacology, particularly in relation to other muscarinic agonists like pilocarpine, to ensure

robust and reproducible results.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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